4-(Pyridin-2-ylamino)chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-2-ylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14-9-11(16-13-7-3-4-8-15-13)10-5-1-2-6-12(10)18-14/h1-9H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRHJXOUAHLRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Mechanistic Investigations of 4 Pyridin 2 Ylamino Chromen 2 One Derivatives
Enzyme Inhibition Studies
Classification of Enzyme Inhibition Mechanisms
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition of enzymes can be classified into several types based on the mechanism of action:
Competitive Inhibition: In this type of inhibition, the inhibitor molecule is structurally similar to the substrate and binds to the active site of the enzyme. This prevents the actual substrate from binding. The inhibition can be overcome by increasing the substrate concentration.
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic efficiency. The inhibitor does not compete with the substrate, and therefore, increasing the substrate concentration does not reverse the inhibition.
Uncompetitive Inhibition: This form of inhibition is rare and occurs when the inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.
Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. Mixed inhibitors affect both the binding of the substrate and the catalytic activity of the enzyme.
Inhibition of Specific Enzyme Targets
Data on representative PDE4 inhibitors with pyridine (B92270) or related heterocyclic structures:
| Compound Name | PDE4 Isoform Selectivity | IC50 (nM) | Reference |
| Roflumilast | PDE4 | 0.8 | nih.gov |
| Crisaborole | PDE4 | 490 | nih.gov |
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. mdpi.comresearchgate.net Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents. The chromen-4-one scaffold is a well-established pharmacophore for DNA-PK inhibitors.
A notable example is NU7441 (8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one), a potent and selective ATP-competitive inhibitor of DNA-PK. nih.gov Although NU7441 is a chromen-4-one and not a chromen-2-one, its high affinity for DNA-PK highlights the potential of the chromene nucleus in targeting this enzyme. nih.gov Furthermore, studies on quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype have revealed potent DNA-PK inhibitory activity. nih.gov
Data on representative DNA-PK inhibitors with chromen-4-one or related structures:
| Compound Name | DNA-PK IC50 (nM) | Mechanism of Inhibition | Reference |
| NU7441 | 14 | ATP-competitive | nih.gov |
| DNA-PK Inhibitor II (NU7026) | 230 | ATP-competitive | merckmillipore.com |
| AZD7648 | 0.6 | Selective DNA-PK inhibitor | mdpi.com |
| 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide | 8 | Potent DNA-PK inhibitor | nih.gov |
Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and recombination. nih.gov They are validated targets for anticancer drugs. nih.gov While direct evidence for topoisomerase inhibition by 4-(pyridin-2-ylamino)chromen-2-one is limited, various pyridine and coumarin (B35378) derivatives have shown significant activity against these enzymes. For example, certain 2,2':6',2"-terpyridine derivatives have demonstrated potent topoisomerase I inhibitory activity. mdpi.com Similarly, some benzofuroquinolinediones have exhibited excellent topoisomerase II inhibitory activity. nih.gov The structural features of this compound, combining a coumarin and a pyridine moiety, suggest a potential for interaction with topoisomerases.
Data on representative topoisomerase inhibitors with pyridine or related structures:
| Compound | Target | IC50 (µM) | Reference |
| Compound 8d (a naphthofurandione) | Topoisomerase II | 1.19 | nih.gov |
| Compound 8i (a benzofuroquinolinedione) | Topoisomerase II | 0.68 | nih.gov |
| Etoposide | Topoisomerase II | 78.4 | nih.gov |
| Doxorubicin | Topoisomerase II | 2.67 | nih.gov |
The serotonin (B10506) 5-HT2A receptor, a G protein-coupled receptor, is involved in a wide range of physiological and pathological processes, including neurotransmission, mood regulation, and platelet aggregation. iu.edu Antagonists of this receptor are used in the treatment of various neuropsychiatric disorders. nih.gov The pyridine nucleus is a common feature in many 5-HT2A receptor antagonists. While there is no specific data on the 5-HT2A receptor affinity of this compound, its pyridine component suggests a potential for interaction. For instance, ketanserin, a known 5-HT2A antagonist, features a quinazoline-dione structure. iu.edu
Data on representative 5-HT2A receptor antagonists:
| Compound Name | Receptor Affinity (Ki, nM) | Receptor Subtype | Reference |
| Ketanserin | 2 | 5-HT2A | iu.edu |
| Ritanserin | 0.45 | 5-HT2A | iu.edu |
| Fananserin | 0.37 | 5-HT2A | iu.edu |
Dopamine (B1211576) D2 Receptor Antagonism
Dopamine antagonists are a class of drugs that block dopamine receptors and are primarily used in the treatment of psychosis, schizophrenia, and bipolar disorder. mdpi.comethz.ch The dopamine D2 receptor, in particular, is a key target for antipsychotic medications. mdpi.comnih.gov While research directly on this compound as a dopamine D2 antagonist is not extensively documented, studies on structurally related compounds highlight the potential of similar scaffolds to interact with dopamine receptors.
For instance, a series of chromeno[3,4-c]pyridin-5-ones were discovered to have a selective affinity for the dopamine D4 receptor, with several compounds showing nanomolar Ki values for D4 binding and significantly lower affinity for D2 and D3 receptors. nih.gov This suggests that the chromene or pyridone core can be a viable starting point for designing dopamine receptor ligands. The selectivity for D4 over D2 is a noteworthy aspect, as D4 receptor antagonism is also being explored for antipsychotic effects with a potentially different side-effect profile. nih.govnih.gov
Furthermore, the design of novel D2 receptor partial agonists has been explored using scaffolds like 2-phenylcyclopropylmethylamine, moving away from the common phenyl-piperazine moiety found in many antipsychotics. nih.gov This indicates a continuous search for new chemical entities that can modulate the dopaminergic system. The this compound structure, with its distinct arrangement of aromatic and heterocyclic rings, presents an alternative framework that could be explored for dopamine receptor modulation, although specific data on its D2 receptor antagonism remains to be fully elucidated.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed or mutated in various cancers, making it a prime target for anticancer therapies. nih.gov A number of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain have been developed. While direct studies on this compound are limited, research on analogous structures provides insights into potential inhibitory mechanisms.
Derivatives of 4-anilinoquinazolines and 4-anilinopyrido[3,2-d]pyrimidines have been identified as potent irreversible inhibitors of EGFR. nih.gov These compounds typically feature an aniline (B41778) group at the 4-position of a quinazoline (B50416) or a related heterocyclic system, which is a key pharmacophoric element for binding to the EGFR active site. nih.gov The 4-(pyridin-2-ylamino) moiety in the target compound is structurally analogous to the 4-anilino group, suggesting a potential for similar interactions.
A series of novel 2,4-diarylaminopyrimidine derivatives were discovered as selective inhibitors against the L858R/T790M mutant EGFR, which is resistant to first-generation EGFR inhibitors. nih.gov The most promising of these compounds demonstrated an IC50 of 4.1 nM against the mutant EGFR. nih.gov This highlights the importance of the diarylamino-pyrimidine scaffold in achieving potent and selective EGFR inhibition.
| Compound Class | Target | Potency | Reference |
| 2,4-diarylaminopyrimidine derivatives | EGFR L858R/T790M | IC50 = 4.1 nM (for compound 8a) | nih.gov |
| 4-Anilinoquinazoline-6-acrylamides | EGFR enzyme | IC50 = 2 to 4 nM | nih.gov |
This table presents data for structurally related compound classes to illustrate the potential for EGFR inhibition.
Recent strategies have also explored small molecules that bind to the extracellular domain of EGFR, offering an alternative mechanism of action to the ATP-mimetic inhibitors. nih.gov This approach could potentially overcome resistance mechanisms associated with the kinase domain. The this compound scaffold, with its unique three-dimensional shape, could be investigated for its ability to interact with either the intracellular kinase domain or the extracellular domain of EGFR.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is linked to the development of various cancers. acs.org This has made them attractive targets for the development of new anticancer drugs. acs.orgnih.gov
Research into Aurora kinase inhibitors has led to the discovery of various heterocyclic scaffolds. For example, a class of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines was identified as potent inhibitors of both Aurora A and Aurora B kinases. nih.gov The lead compound from this series, 18 (CYC116), had Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively, and has entered clinical trials. nih.gov While this scaffold is based on a pyrimidine (B1678525) core, it demonstrates that amino-substituted heterocyclic systems can effectively target the ATP-binding pocket of Aurora kinases.
A series of novel 2,4-disubstituted pyrimidines were also designed and evaluated for their anti-proliferative activities and Aurora kinase inhibition. nih.gov One compound, 12a, showed significant inhibitory activity against both Aurora A (IC50 = 309 nM) and Aurora B (IC50 = 293 nM). nih.gov Molecular docking studies of this compound revealed favorable binding interactions within the active sites of both kinases. nih.gov
| Compound | Target | IC50 | Reference |
| Compound 12a | Aurora A | 309 nM | nih.gov |
| Aurora B | 293 nM | nih.gov | |
| Compound 18 (CYC116) | Aurora A | Ki = 8.0 nM | nih.gov |
| Aurora B | Ki = 9.2 nM | nih.gov |
This table shows the inhibitory activities of pyrimidine-based derivatives against Aurora kinases.
The this compound structure represents a different chemical space from the majority of reported Aurora kinase inhibitors. However, its potential to form key hydrogen bonds and hydrophobic interactions within the kinase active site warrants further investigation.
Estrogen Receptor (ER+) Binding and Modulation
The estrogen receptor (ER) is a key driver in the majority of breast cancers, and modulating its activity is a cornerstone of endocrine therapy. tudublin.ie Research has focused on developing new ligands with improved efficacy and selectivity for ER subtypes (ERα and ERβ).
The 4-aryl-4H-chromene scaffold has been identified as a promising starting point for developing selective ER modulators. nih.gov Through chemical modifications, derivatives of this scaffold have been synthesized that exhibit high potency as ER antagonists and demonstrate significant selectivity for either ERα or ERβ. nih.gov For instance, one derivative showed a 350-fold selectivity for ERα, while another was 170-fold selective for ERβ. nih.gov This highlights the tunability of the chromene core for achieving subtype-selective ER modulation.
While not the exact target compound, studies on other pyridine-containing molecules have also shown their potential for ER binding. A series of 4'-hydroxyl-styrylpyridines were synthesized and evaluated for their ER binding affinity. google.com One fluorescent analog from this series displayed reasonably good binding to the ER, suggesting that the pyridine moiety can be incorporated into ER ligands. google.com Additionally, pyridin-2-yl estra-1,3,5(10)-triene derivatives have been evaluated for their relative binding affinities to the ligand-binding domains of ERα and ERβ. tudublin.ie
These findings suggest that the this compound scaffold, which combines a chromene-like core with a pyridine moiety, has the potential to interact with the estrogen receptor. Further studies would be needed to determine its binding affinity, selectivity, and functional activity as an agonist or antagonist.
| Compound Scaffold | Target | Selectivity | Reference |
| 4-Aryl-4H-chromene derivative (compound 35) | ERα | 350-fold over ERβ | nih.gov |
| 4-Aryl-4H-chromene derivative (compound 42) | ERβ | 170-fold over ERα | nih.gov |
This table illustrates the potential for chromene-based scaffolds to act as selective estrogen receptor modulators.
Molecular Mechanisms of Enzyme-Inhibitor Interactions
Understanding the molecular mechanisms by which inhibitors interact with their target enzymes is crucial for rational drug design. For derivatives of this compound, these mechanisms can be inferred from studies of related heterocyclic compounds.
Binding Site Interactions (Active Site vs. Allosteric Site)
Enzyme inhibitors can exert their effects by binding to either the active site, where the substrate normally binds, or an allosteric site, a distinct location on the enzyme that can regulate its activity. Active site inhibitors are often competitive, meaning they compete with the substrate for binding.
In the context of kinases like EGFR and Aurora kinases, the majority of small molecule inhibitors are ATP-competitive, binding to the ATP-binding pocket in the active site. nih.govacs.org The interactions typically involve hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with surrounding residues. Molecular docking studies of 2,4-disubstituted pyrimidine inhibitors of Aurora kinases have shown such binding modes. nih.gov Given the structural similarities, it is plausible that this compound derivatives would also target the ATP-binding site of kinases.
However, the concept of allosteric inhibition is also gaining traction. acs.org Allosteric inhibitors can offer greater selectivity as allosteric sites are generally less conserved than active sites. For some enzymes, it has been shown that two substrate molecules can bind, one at the active site and another at a subsite, leading to an allosteric increase in activity. researchgate.net While not yet demonstrated for this compound, exploring potential allosteric binding sites could be a fruitful avenue for future research.
Studies on other enzyme systems, such as urease, have shown that pyridin-2(1H)-one derivatives can act as competitive inhibitors, suggesting active site binding. nih.gov Structure-activity relationship (SAR) analyses of these derivatives indicated that electron-releasing groups were important for modulating their biological activity, providing clues about the nature of the binding site interactions. nih.gov
Conformational Changes Induced by Inhibitor Binding
The binding of an inhibitor to an enzyme is not a simple lock-and-key event but is often a dynamic process that can induce significant conformational changes in the enzyme's structure. These changes can either stabilize an inactive state of the enzyme or prevent the adoption of a catalytically competent conformation.
For example, in kinases, the DFG (Asp-Phe-Gly) motif in the activation loop can adopt different conformations. ATP-competitive inhibitors can bind to either the "DFG-in" (active) or "DFG-out" (inactive) conformation. Inhibitors that stabilize the DFG-out conformation can be highly effective. The binding of some inhibitors can induce this conformational change.
While specific crystallographic or NMR data for this compound in complex with its targets are not available, studies on other enzyme-inhibitor systems illustrate this principle. The binding of an inhibitor to the SNARE complex, for instance, has been shown to induce a conformational change at the membrane-proximal C-terminal end. Similarly, in lactate (B86563) dehydrogenase, the binding of the cofactor NADH and a substrate analog leads to a puckering of the nicotinamide (B372718) ring, a conformational change predicted to occur in the transition state of the enzymatic reaction. nih.gov
These examples underscore the importance of considering the dynamic nature of enzyme-inhibitor interactions. Future studies on this compound derivatives should aim to elucidate the specific conformational changes they induce upon binding to their biological targets, which will be critical for understanding their mechanism of action and for the design of more potent and selective molecules.
Antiproliferative and Anticancer Activities
Derivatives of the this compound framework have demonstrated notable cytotoxic effects against a range of human cancer cell lines. These activities are influenced by the specific substitutions on both the coumarin and pyridine moieties, leading to varying degrees of potency and selectivity.
Efficacy Against Various Cancer Cell Lines (e.g., HAP1, HEPG2, MCF-7, HeLa)
The anticancer potential of coumarin and pyridine derivatives has been evaluated against several cancer cell lines, including those from liver, breast, and cervical cancers. For instance, a study on coumarin-chalcone hybrids revealed significant cytotoxic activity. gavinpublishers.com Specifically, one coumarin-pyridinone derivative showed strong efficacy against the hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. gavinpublishers.com
The inhibitory concentration (IC50), which denotes the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in assessing anticancer activity. nih.gov For coumarin-chalconoid compounds, substitutions on the benzene (B151609) ring, such as methoxy (B1213986) and hydroxy groups, have been shown to result in moderate inhibitory activity against both HepG2 and MCF-7 cell lines. gavinpublishers.com Similarly, certain coumarinyl-nicotinonitrile compounds have also displayed moderate inhibition of these cell lines. gavinpublishers.com
A separate pyridine derivative, N1-hydroxy-N4-(pyridin-4-yl)succinamide, was found to have low intrinsic toxicity against HepG2, HeLa, and MCF-7 cells but demonstrated an ability to enhance the cytotoxic effects of established chemotherapeutic agents like cisplatin (B142131) and actinomycin (B1170597) D. nih.gov The table below summarizes the cytotoxic activities of various related derivatives.
Table 1: Cytotoxic Activity of Selected Coumarin and Pyridine Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Coumarin-pyridinone derivative | HepG2 | 13.68 | gavinpublishers.com |
| Coumarin-pyridinone derivative | MCF-7 | 17.01 | gavinpublishers.com |
| Coumarin-chalconoid (methoxy & hydroxy substituted) | HepG2 | 22.96 | gavinpublishers.com |
| Coumarin-chalconoid (methoxy & hydroxy substituted) | MCF-7 | 29.54 | gavinpublishers.com |
| Coumarinyl-nicotinonitrile | HepG2 | 28.60 | gavinpublishers.com |
| Coumarinyl-nicotinonitrile | MCF-7 | 24.89 | gavinpublishers.com |
| Galantamine peptide ester (GAL-LEU) | HeLa | 23.63 | pharmacophorejournal.com |
| Galantamine peptide ester (GAL-VAL) | HeLa | 31.95 | pharmacophorejournal.com |
| Doxorubicin (Reference) | HeLa | 3.1 | pharmacophorejournal.com |
Cellular Mechanisms of Antiproliferative Action
The anticancer effects of this compound derivatives are not merely due to general toxicity but are often the result of specific interactions with cellular machinery that controls cell proliferation and survival.
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many anticancer agents function by triggering this process. The mitochondrial pathway of apoptosis is a key route, regulated by the BCL-2 family of proteins which control the integrity of the outer mitochondrial membrane. researchgate.net A shift in the balance between pro-apoptotic proteins (like BAX) and anti-apoptotic proteins (like BCL-2) can lead to the release of cytochrome c from mitochondria, activating caspases—the executioners of apoptosis. researchgate.netrsc.org
For example, the coumarin derivative bis(4-hydroxy-2H-chromen-2-one) has been shown to induce apoptosis in MCF-7 breast cancer cells. rsc.org This is achieved by up-regulating the expression of the pro-apoptotic BAX gene and down-regulating the anti-apoptotic BCL-2 gene, which in turn increases the expression of caspase-3. rsc.org Similarly, certain coumarin–imidazo[1,2-a]pyridine hybrids have been found to induce apoptosis in MDA-MB-231 cancer cells through mitochondrial depolarization. rsc.org
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this cycle can lead to cell death or the formation of abnormal cells. Some coumarin derivatives have been found to cause cell cycle arrest at different phases. nih.gov For instance, treatment of MCF-7 cells with bis(4-hydroxy-2H-chromen-2-one) led to an increased percentage of cells in the G2/M phase. rsc.org
A more dramatic outcome of cell cycle interference is mitotic failure, which can lead to polyploidy—a state where cells possess more than two complete sets of chromosomes. nih.gov Events such as cytokinesis failure or mitotic slippage, where a cell exits mitosis without proper chromosome segregation, can result in polyploid cells. nih.gov While polyploidy can sometimes be a transient state, it is often associated with genomic instability, which can be detrimental to cancer cells. rsc.org In some contexts, Vpr, a protein from HIV-1, can induce G2 cell cycle arrest, and a fraction of these arrested cells may undergo mitotic cell death due to aberrant division, while others abort mitosis and become polyploid. gavinpublishers.com
Signal transduction pathways are the communication networks within a cell that govern processes like growth, proliferation, and survival. Protein tyrosine kinases (PTKs) are key enzymes in these pathways, and their aberrant activation is a hallmark of many cancers, making them attractive targets for anticancer drugs. nih.gov
Inhibitors from the 2-phenylaminopyrimidine class have demonstrated the ability to selectively inhibit the Abl tyrosine kinase, which is implicated in certain leukemias. nih.gov Chromen-4-one based compounds have also been designed as potential PTK inhibitors, with the aim of blocking the kinase pocket of the target protein and preventing the downstream signaling that drives cell proliferation. nih.gov Furthermore, novel pyridin-2(1H)-one analogues have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a target with pan-tumor relevance. nih.gov The 2-pyridone scaffold has also been investigated for its ability to inhibit c-Src kinase, another important PTK in cancer signaling. nih.gov
Antimicrobial Properties
Beyond their anticancer potential, chromen-2-one derivatives have also been investigated for their ability to combat microbial pathogens. The emergence of drug-resistant bacteria has created an urgent need for new antimicrobial agents. Coumarins, both natural and synthetic, are known to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. figshare.com
The antimicrobial efficacy is highly dependent on the nature and position of substituents on the coumarin ring. figshare.com For example, 4-hydroxy-chromene-2-one derivatives have shown promise as antimicrobial agents. figshare.com The synthesis of 4-(2-Hydroxy–phenylamino)-chromen-2-one has been reported, and its derivatives have been evaluated for antibacterial activity against strains like Staphylococcus aureus and E. coli, demonstrating both bacteriostatic and bactericidal effects. nih.gov Furthermore, derivatives of 4-pyrone and 4-pyridinone have exhibited antimicrobial activity, particularly against the gram-negative bacterium Escherichia coli. researchgate.net
The mechanism of action for some of these compounds involves increasing the permeability of the bacterial membrane, leading to its disruption and subsequent inhibition of bacterial growth.
Other Emerging Biological Activities
Beyond their antimicrobial effects, derivatives of this compound are being explored for a variety of other pharmacological uses.
The chromenone (coumarin) scaffold is a known pharmacophore in the development of antiviral agents, particularly against the human immunodeficiency virus (HIV). nih.govgoogle.com Certain chromenone derivatives have been identified as potent inhibitors of HIV replication. google.com The mechanism of action for some of these compounds involves the inhibition of key viral enzymes like reverse transcriptase. google.com For example, sulfanylphenylcoumarin derivatives have been shown to inhibit HIV replication by a dual mechanism involving the inhibition of NF-κB and Tat functions. nih.gov While research has often focused on the broader class of coumarins, the inclusion of a pyridine ring could modulate this activity, making this compound derivatives an interesting subject for future antiviral research. nih.govnih.gov
Both chromen-2-one and pyridine moieties are independently associated with anti-inflammatory properties. nih.govnih.gov A series of pyridine derivatives were synthesized and identified as potential inhibitors of the chemokine receptor type 4 (CXCR4), which is linked to inflammatory diseases. nih.gov Similarly, certain derivatives of 2-chromanone have been reported to possess strong anti-inflammatory activity. nih.gov Given that the this compound structure combines these two pharmacophores, it is hypothesized to possess anti-inflammatory potential, making it a candidate for further investigation in this area.
Leishmaniasis is a parasitic disease for which new treatments are urgently needed. researchgate.netnih.gov Research into novel therapeutic agents has included heterocyclic compounds. Studies on derivatives of 2-amino-pyridine have led to the synthesis of 1-(pyridin-2-yl)imidazolidin-2-ones, which demonstrated potent in vitro activity against Leishmania mexicana. nih.gov Furthermore, the derivatization of thiochroman-4-ones with hydrazone moieties, which can be structurally related to the aminopyridine linkage, was shown to significantly enhance antileishmanial activity against Leishmania panamensis. mdpi.com These findings suggest that the pyridinylamino-containing scaffold is a promising starting point for the design and synthesis of new antileishmanial drug candidates. researchgate.netmdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Structural Features for Biological Potency
The pyridine (B92270) ring of the scaffold serves as a critical interaction domain, and its substitution pattern can dramatically alter biological activity. The nature and position of substituents influence factors such as steric hindrance, electronic distribution, and hydrogen bonding capacity. researchgate.net
Halogens: The introduction of halogen atoms (F, Cl, Br) onto the pyridine ring is a common strategy in medicinal chemistry. nih.gov Halogens can modulate lipophilicity and electronic properties, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets. For instance, in studies of other heterocyclic scaffolds, the presence of a fluorine atom on a pyridine ring has been shown to enhance pharmacokinetic properties. nih.gov In a series of 2-aminopyridine (B139424) analogs, increasing the electrophilicity of substituents on the aromatic ring (e.g., 2-F > 2-Cl) improved inhibitor potency, suggesting that electron-withdrawing groups can be beneficial. mdpi.com
Hydroxy and Methoxy (B1213986) Groups: Hydroxy (-OH) and methoxy (-OCH3) groups can significantly impact a compound's activity. nih.govnih.gov A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a target's active site. The methoxy group, while only a hydrogen bond acceptor, can improve metabolic stability and alter solubility. Studies on other pyridine-containing compounds have shown that the presence of methoxy groups can lead to better biological activity. nih.govacs.org The position of these substituents is also critical; for example, a methoxy group at the meta-position of a pyridine ring has been noted for improving pharmacokinetic profiles in certain drugs. nih.gov
Table 1: Representative Data on Pyridine Ring Substitutions in Related Heterocyclic Scaffolds
| Base Scaffold | Substituent on Pyridine Ring | Observed Effect on Biological Activity |
| 2-Aminopyridine | 2-Fluoro | Increased inhibitory potency against glyoxylate (B1226380) shunt enzymes. mdpi.com |
| Nicotinic acid hydrazide | Dimethoxy | High antimicrobial activity. nih.gov |
| Pyridine-indole | 5-Bromo | Active against M. tuberculosis. nih.gov |
| Diarylamine Carboxamide | 6-Chloro | Strong and selective inhibition of cancer cell lines. nih.gov |
This table is illustrative, drawing from studies on related pyridine-containing compounds to infer potential effects on the 4-(Pyridin-2-ylamino)chromen-2-one scaffold.
The chromen-2-one (coumarin) moiety is a privileged scaffold in drug discovery, and its substitution pattern is a key determinant of biological activity. nih.gov Modifications at various positions of the coumarin (B35378) ring can influence potency, selectivity, and pharmacokinetic properties.
Alkyl and Aryl Groups: The introduction of alkyl and aryl substituents can impact the molecule's lipophilicity and steric profile. In a study on chroman-4-one derivatives, the length of an alkyl chain at the 2-position was found to be crucial for inhibitory activity, with a pentyl group being optimal compared to shorter (propyl) or longer (heptyl) chains. acs.orgnih.gov The addition of aryl groups can introduce further sites for interaction, such as pi-stacking. For example, coumarin-chalcone hybrids with various aryl substitutions have been explored for their inhibitory activities. nih.gov
Nitrogen/Sulfur Atoms (Bioisosteric Replacement): Bioisosteric replacement, where an atom or group is exchanged for another with similar properties, is a powerful tool in drug design. cambridgemedchemconsulting.com Replacing a carbon atom in the chromen-2-one ring system with a nitrogen or sulfur atom can lead to new heterocyclic systems like quinolinones or thiocoumarins. This can alter the compound's electronic distribution, hydrogen bonding capabilities, and metabolic stability. nih.gov For instance, the replacement of the oxygen atom in the pyranone ring of coumarin with a nitrogen atom leads to quinolinone derivatives, which have their own distinct and potent biological activities. Similarly, the introduction of sulfur can modulate activity, as seen in the synthesis of thioalkyl derivatives of pyridine which showed significant anxiolytic effects. nih.gov
Table 2: Examples of Substituent Effects on the Chromen-2-one Core
| Derivative Class | Position of Substitution | Substituent | Key Finding |
| Chroman-4-one | 2-position | n-Pentyl | Optimal alkyl chain length for SIRT2 inhibition. acs.orgnih.gov |
| Chroman-4-one | 6- and 8-positions | Electron-withdrawing groups | Crucial for high potency. acs.orgnih.gov |
| Flavanone-Chromene | Various | Aryl groups | Potent activity against Gram-negative bacteria. mdpi.com |
| Coumarin | 7-position | O-alkenylepoxy | Important functionality for antiproliferative activity. nih.gov |
Studies on diarylamine derivatives have shown that this linker is a key structural feature. nih.govdoaj.org In some cases, its replacement or modification can lead to a complete loss of activity. However, in other contexts, the linker's role may be less critical. For example, in a series of choline (B1196258) kinase inhibitors, the linker type had no influence on antimalarial activity. nih.gov The flexibility of the amine linker allows the molecule to adopt different conformations, which can be crucial for fitting into a binding pocket. Modifying the linker, for instance by creating diarylimines, can change its geometry and electronic properties, thereby modulating biological activity. researchgate.netnih.gov
Pharmacophore Identification for Targeted Biological Activities
A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. researchgate.net For the this compound scaffold, a general pharmacophore model can be hypothesized based on its constituent parts and SAR data from related compounds.
Key pharmacophoric features likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the chromen-2-one lactone ring is a strong hydrogen bond acceptor.
A Hydrogen Bond Donor: The NH group of the amine linker is a potent hydrogen bond donor.
Aromatic/Hydrophobic Regions: Both the pyridine and the benzene (B151609) ring of the chromen-2-one core provide hydrophobic surfaces that can engage in van der Waals and pi-stacking interactions.
Additional Hydrogen Bond Acceptors/Donors: The pyridine nitrogen acts as a hydrogen bond acceptor. Substituents on either ring system, such as hydroxyl or methoxy groups, can introduce additional acceptor or donor sites.
Pharmacophore models for related 2-aminopyridine and chromene derivatives have been successfully generated. For instance, a model for 2-aminopyridine inhibitors of nitric oxide synthase identified acceptor, donor, aliphatic, and aromatic features as crucial. nih.govnih.gov Similarly, a pharmacophore model for chromene derivatives highlighted the importance of hydrogen bond acceptors and hydrophobic features. researchgate.net These models can be used to virtually screen compound libraries to identify new molecules with the desired biological activity. eurekaselect.com
Correlation of Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by calculating various molecular descriptors that quantify physicochemical properties like lipophilicity (logP), electronic effects, and steric parameters.
For chromen-2-one and aminopyridine derivatives, several QSAR studies have been reported. researchgate.netresearchgate.netresearchgate.net These studies often reveal that a combination of electronic, steric, and hydrophobic descriptors can effectively predict biological activity. For example, 3D-QSAR models for 2-aminopyridine derivatives showed a high correlation between the steric properties and inhibitory activity. nih.gov For chromenone derivatives, QSAR models have successfully related antimicrobial activity to specific structural features and molecular properties. researchgate.net The information from such models is invaluable for understanding the structural requirements for activity and for designing new, more potent analogs.
Design Principles Derived from SAR for Enhanced Efficacy and Selectivity
The collective SAR and SPR data provide a set of guiding principles for the rational design of new this compound derivatives with improved therapeutic profiles. arabjchem.orgresearchgate.net
Key design principles include:
Systematic Substitution: The pyridine and chromen-2-one rings should be systematically substituted to probe for beneficial interactions. Electron-withdrawing groups on the pyridine ring and lipophilic or electron-withdrawing groups on the chromen-2-one core appear to be promising starting points. mdpi.comacs.orgnih.gov
Modulation of Physicochemical Properties: Substituents should be chosen to fine-tune properties like solubility and lipophilicity (LogP), which are critical for bioavailability.
Conformational Constraint: Modifying the amine linker, for example by introducing alkyl groups or incorporating it into a new ring, can restrict the molecule's conformation. This can lock the molecule into a more active (or selective) binding pose.
By applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop novel compounds with enhanced efficacy and selectivity for a variety of biological targets.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). sdiarticle4.comduke.edu This method is crucial for understanding the structural basis of a ligand's activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. nih.gov
Molecular docking simulations are employed to predict how 4-(Pyridin-2-ylamino)chromen-2-one and its derivatives fit into the active sites of biological targets. These simulations reveal the specific binding modes and the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in studies involving similar chromen-4-one derivatives targeting the COX-2 enzyme, docking was used to identify the optimal orientation of the ligand within the enzyme's binding pocket. sdiarticle4.com The simulation can pinpoint which parts of the molecule, such as the pyridine (B92270) nitrogen or the coumarin (B35378) carbonyl group, act as hydrogen bond acceptors or donors with specific amino acid residues in the receptor.
The flexibility of both the ligand and the receptor can be a critical factor. duke.edunih.gov While many algorithms treat the receptor as a rigid structure to save computational time, more advanced methods allow for side-chain or even backbone flexibility, providing a more accurate representation of the dynamic nature of molecular binding. duke.edu For a compound like this compound, this allows for the prediction of induced-fit effects, where the receptor conformationally adapts to accommodate the ligand.
A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol). This score ranks different poses and, by extension, different ligands, with more negative values typically indicating stronger binding. sdiarticle4.com Studies on σ2 receptor ligands demonstrated a clear correlation where a better docking score corresponded to a higher probability of the compound being an active binder. nih.gov
Docking analyses provide a detailed map of the specific amino acid residues that form critical interactions with the ligand. For example, a docking study of a chromenone derivative might reveal that the pyridine ring forms a pi-stacking interaction with a phenylalanine residue, while the coumarin core is stabilized by hydrophobic interactions with leucine (B10760876) and valine residues. The identification of these key binding residues is essential for understanding the mechanism of action and for designing new analogues with improved affinity and selectivity. nih.govnih.gov
Table 1: Example of Molecular Docking Data for a Chromenone Derivative This table presents hypothetical data based on typical findings in molecular docking studies of related compounds to illustrate the type of information generated.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Factor Xa | Chromen-2-one derivative | -9.5 | Tyr99, Trp215 | Hydrogen Bond, Pi-Stacking |
| COX-2 | Chromen-4-one derivative | -9.2 | Arg513, Val523 | Hydrogen Bond, Hydrophobic |
| σ2 Receptor | Novel Chemotype | -8.7 | Asp29, Tyr103 | Electrostatic, Hydrogen Bond |
Virtual Screening for Identification of Potential Hits
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. arxiv.org Structure-based virtual screening utilizes docking to assess the binding of millions of compounds against a target protein, thereby narrowing the field for experimental testing. nih.gov
The this compound scaffold can be used as a query in ligand-based virtual screening to find compounds with similar structural or pharmacophoric features in large databases. nih.govnih.gov Alternatively, in structure-based screening, libraries containing this scaffold can be docked into a target of interest. This approach has proven successful in identifying novel, potent hits for various targets, including G-protein coupled receptors and enzymes, from libraries containing hundreds of millions of virtual molecules. nih.govarxiv.org The hits identified from these screens serve as starting points for further chemical optimization. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ju.edu.jomdpi.com Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds.
QSAR models are built by correlating the variation in the biological activity of a set of compounds with the variation in their molecular properties, which are quantified by molecular descriptors. A notable example is the development of a 3D-QSAR model for a series of pyridyl chromen-2-one derivatives to understand their inhibitory activity against Factor Xa (FXa), a key enzyme in the blood coagulation cascade. ju.edu.joju.edu.jo
In such a study, a dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Using methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), a model is generated that can predict the anticoagulant activity of new chromen-2-one derivatives. The statistical quality of a QSAR model is assessed using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (pred_r²). For the FXa inhibitors, a kNN-MFA model yielded a q² of 0.7110 and a pred_r² of 0.5947, indicating a robust and predictive model. ju.edu.joju.edu.jo The resulting equations provide a direct mathematical link between structural features and activity.
Table 2: Example of Statistical Validation for a 3D-QSAR Model Data based on a study of chromen-2-one derivatives as FXa inhibitors. ju.edu.joju.edu.jo
| QSAR Method | Training Set Size | Test Set Size | q² (Cross-validation) | pred_r² (External Validation) |
| kNN-MFA | 44 | 20 | 0.7110 | 0.5947 |
Selection and Calculation of Relevant Molecular Descriptors
The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including its physicochemical, electronic, steric, and topological properties. nih.gov Thousands of descriptors can be calculated for a single molecule, and a key step in QSAR modeling is to select the subset that is most relevant to the biological activity being studied. nih.gov
Studies on coumarins and related heterocycles have identified several classes of descriptors as being crucial for predicting their biological activities. researchgate.net For instance, in the QSAR study of chromen-2-one derivatives as FXa inhibitors, the results indicated that steric and electronegative features were the most important factors for anticoagulant activity. ju.edu.joju.edu.jo In other models for different biological targets, descriptors related to hydrophobicity (e.g., logP), molecular shape (e.g., WHIM descriptors), and electronic properties (e.g., dipole moment) have been found to be significant. researchgate.netnih.gov The careful selection of these descriptors is critical for building an accurate and interpretable QSAR model.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Coumarin-like Scaffolds
| Descriptor Class | Specific Descriptor Example | Information Encoded | Reference |
| Hydrophobic | logP | n-octanol-water partition coefficient; lipophilicity | researchgate.net |
| WHIM | G3m (3rd component WHIM index / weighted by mass) | 3D molecular shape, size, and symmetry | researchgate.net |
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule | nih.gov |
| Quantum Chemical | Electronic Potential | Electron-rich and electron-poor regions of a molecule | nih.gov |
| Topological | Second Order Valence Connectivity Index | Atomic connectivity and branching | nih.gov |
| Steric | Molar Refractivity | Molecular volume and polarizability | nih.gov |
| Constitutional | Molecular Weight | The sum of the atomic weights in the molecule | nih.gov |
In silico Design and Optimization of Novel this compound Analogues
The in silico design and optimization of novel analogues of this compound is a key application of computational chemistry, aimed at improving its biological activity, selectivity, and pharmacokinetic profile. This process typically involves a ligand-based drug design (LBDD) approach, where the chemical structure of the lead compound is modified to enhance its desired properties. nih.gov
The design process begins with the generation of a virtual library of analogues by introducing various substituents at different positions of the this compound scaffold. These modifications can include changes to the pyridinyl ring, the chromen-2-one core, or the amino linker. The subsequent evaluation of these analogues is performed using a variety of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations.
QSAR models are developed to establish a mathematical relationship between the chemical structures of the analogues and their biological activities. These models help in identifying the key structural features that are essential for the desired therapeutic effect. Molecular docking simulations are then employed to predict the binding modes and affinities of the designed analogues with their biological target. This allows for the prioritization of analogues that are most likely to exhibit improved activity.
The following table presents a hypothetical set of designed analogues and their predicted binding affinities, illustrating the outcome of an in silico design study.
Table 1: Hypothetical In Silico Designed Analogues of this compound and their Predicted Properties
| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADME Score |
| Parent Compound | This compound | -7.5 | 0.85 |
| Analogue 1 | 5-Fluoro-pyridin-2-ylamino | -8.2 | 0.88 |
| Analogue 2 | 6-Methyl-chromen-2-one | -7.8 | 0.82 |
| Analogue 3 | 4-(Pyridin-3-ylamino)chromen-2-one | -6.9 | 0.90 |
| Analogue 4 | N-Methyl-pyridin-2-ylamino | -7.1 | 0.75 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are carried out to assess the drug-likeness of the designed analogues. rsc.org This helps in eliminating compounds with unfavorable pharmacokinetic properties at an early stage of the drug discovery process.
Advanced Computational Techniques
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions with biological targets over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility, binding stability, and the specific interactions that govern its binding to a target protein. youtube.com
An MD simulation typically starts with a model of the protein-ligand complex, which is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces acting on each atom and uses Newton's laws of motion to predict their movements over a specific period, often on the nanosecond to microsecond timescale. elifesciences.org
By analyzing the trajectory of the MD simulation, researchers can identify stable and transient interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges. This information is crucial for understanding the structural basis of the ligand's activity and for guiding the design of new analogues with improved binding characteristics.
The stability of the protein-ligand complex can be assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will typically exhibit low RMSD fluctuations, indicating that the ligand remains bound in a consistent conformation.
Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation
| Parameter | Value | Interpretation |
| Simulation Time | 500 ns | Provides a reasonable timescale to assess stability. |
| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand in the active site. |
| Key Hydrogen Bonds | GLU:234, LYS:112 | Highlights critical interactions for binding affinity. |
| Binding Free Energy (MM/PBSA) | -45.8 kcal/mol | Suggests a strong and favorable binding interaction. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can provide detailed information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.net
The optimized molecular geometry obtained from DFT calculations reveals the most stable three-dimensional conformation of the molecule. The analysis of the molecular electrostatic potential (MEP) map, derived from the calculated electron density, helps in identifying the electron-rich and electron-poor regions of the molecule, which are important for its interactions with other molecules.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. informaticsjournals.co.inresearchgate.net
Table 3: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -850.12 Hartrees |
Note: The data in this table is hypothetical and based on typical values for similar molecules. Calculations are often performed using a functional like B3LYP with a basis set such as 6-311G(d,p). informaticsjournals.co.in
These electronic properties are instrumental in understanding the molecule's reactivity, spectroscopic characteristics, and its potential to engage in various non-covalent interactions, which are fundamental to its biological function.
Conclusion and Future Research Directions
Summary of Key Research Findings on 4-(Pyridin-2-ylamino)chromen-2-one
Research into this compound has highlighted its significance as a privileged structure in medicinal chemistry. The core structure, a fusion of coumarin (B35378) and pyridine (B92270) moieties, has been the subject of various synthetic strategies, leading to a diverse library of analogues. These synthetic efforts have been crucial in enabling the systematic investigation of the biological properties of this compound class.
The biological evaluation of these compounds has revealed a broad spectrum of activities. Notably, derivatives of this scaffold have demonstrated potential as antimicrobial and antioxidant agents. niscpr.res.in For instance, certain analogues have shown noteworthy activity against various bacterial and fungal strains. niscpr.res.inresearchgate.net Furthermore, the structural framework has been explored for its anticancer potential, with some derivatives exhibiting cytotoxic effects against cancer cell lines. researchgate.netnih.govpreprints.org The mechanism of action for some of these anticancer agents has been linked to the inhibition of key cellular processes, such as tubulin polymerization and cell cycle progression. researchgate.net
Identification of Research Gaps and Unexplored Areas
Despite the promising findings, several research gaps remain in the comprehensive understanding of this compound.
Limited Mechanistic Studies: While some studies have touched upon the mode of action, a detailed and comprehensive understanding of the molecular mechanisms underlying the observed biological activities is largely lacking. Elucidating the specific cellular targets and signaling pathways modulated by these compounds is crucial for their further development.
In-depth Structure-Activity Relationship (SAR) Studies: Although various derivatives have been synthesized, a systematic and in-depth SAR study is needed to clearly define the impact of different substituents on the coumarin and pyridine rings on the potency and selectivity of their biological activities.
Pharmacokinetic and Toxicological Profiles: There is a significant lack of data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives. This information is critical for assessing their drug-likeness and potential for clinical translation.
Exploration of a Wider Range of Biological Targets: The current research has primarily focused on antimicrobial and anticancer activities. The potential of this scaffold to interact with other important biological targets, such as a broader range of enzymes and receptors, remains largely unexplored.
Prospects for Rational Drug Design and Discovery Leveraging the this compound Scaffold
The this compound scaffold presents a fertile ground for rational drug design and discovery. nih.gov The inherent "privileged" nature of the chromenopyridine and pyridinone cores suggests a high potential for interaction with various biological targets. nih.govnih.gov
Future efforts in rational drug design could focus on:
Target-Based Drug Design: With the identification of specific molecular targets, computational methods like molecular docking and pharmacophore modeling can be employed to design more potent and selective inhibitors. researchgate.net
Scaffold Hopping and Bioisosteric Replacement: The core scaffold can be modified through techniques like scaffold hopping to explore new chemical space and potentially discover novel biological activities. nih.gov Bioisosteric replacement of key functional groups could also be used to optimize pharmacokinetic and pharmacodynamic properties.
Fragment-Based Drug Design: The pyridinone moiety, a key component of the scaffold, is well-suited for fragment-based drug design approaches, which can lead to the development of highly efficient and novel drug candidates. nih.gov
Potential for Novel Therapeutic Applications and Chemical Probe Development
The diverse biological activities of this compound derivatives suggest their potential for a range of therapeutic applications beyond the currently explored areas. For instance, their anti-inflammatory properties, a known characteristic of many coumarin derivatives, could be investigated. nih.gov The ability of certain derivatives to inhibit enzymes like TGF-β type I receptor suggests potential applications in fibrotic diseases and cancer. nih.gov
Furthermore, potent and selective analogues of this compound could be developed as chemical probes. These probes would be invaluable tools for basic research, enabling the elucidation of biological pathways and the validation of new drug targets. rsc.org The development of such probes could significantly accelerate the drug discovery process. rsc.org
Integration of Advanced Experimental and Computational Methodologies for Future Research
To overcome the existing research gaps and fully exploit the potential of the this compound scaffold, the integration of advanced research methodologies is essential.
Advanced Synthesis and Characterization: The use of modern synthetic techniques, such as microwave-assisted synthesis, can facilitate the rapid generation of diverse compound libraries. nih.gov Comprehensive characterization using advanced spectroscopic and analytical methods will be crucial for confirming the structures of new derivatives. nih.gov
High-Throughput Screening (HTS): HTS technologies can be employed to screen large libraries of this compound derivatives against a wide array of biological targets, accelerating the discovery of new lead compounds.
Computational Chemistry: In silico methods, including quantum-chemical calculations (DFT), molecular dynamics simulations, and QSAR studies, can provide valuable insights into the electronic properties, conformational preferences, and structure-activity relationships of these compounds. researchgate.netnih.govresearchgate.net These computational approaches can guide the design of more potent and selective analogues, reducing the time and cost of experimental work.
"Omics" Technologies: The use of genomics, proteomics, and metabolomics can help to elucidate the mechanisms of action of these compounds by providing a global view of their effects on cellular processes.
By addressing the identified research gaps and leveraging advanced methodologies, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel drugs and chemical probes for a variety of diseases.
Q & A
Advanced Research Question
- ADMET Prediction : Tools like SwissADME predict absorption (e.g., high GI permeability) and toxicity (e.g., hepatotoxicity risk due to pyridine metabolism) .
- QSAR Modeling : Correlate substituent electronegativity with anti-inflammatory activity (e.g., electron-withdrawing groups enhance COX-2 inhibition) .
What crystallographic challenges arise in resolving the structure of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
